An In-depth Technical Guide to N-(2-Aminopyrimidin-4-yl)acetamide: Chemical Properties and Structure
An In-depth Technical Guide to N-(2-Aminopyrimidin-4-yl)acetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminopyrimidin-4-yl)acetamide is a heterocyclic organic compound featuring a pyrimidine core substituted with both an amino and an acetamido group. As a member of the aminopyrimidine class, it holds potential interest in medicinal chemistry and drug discovery, as related structures are known to exhibit a wide range of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties and structural information for N-(2-Aminopyrimidin-4-yl)acetamide, compiled from available chemical databases and literature.
Chemical Structure and Identifiers
The structural formula of N-(2-Aminopyrimidin-4-yl)acetamide consists of an acetamide group attached to the 4-position of a 2-aminopyrimidine ring.
Table 1: Chemical Identifiers for N-(2-Aminopyrimidin-4-yl)acetamide
| Identifier | Value | Reference |
| IUPAC Name | N-(2-aminopyrimidin-4-yl)acetamide | Inferred from structure |
| CAS Number | 1695410-90-2 | [5][6] |
| Molecular Formula | C₆H₈N₄O | [6] |
| SMILES | CC(NC1=NC(N)=NC=C1)=O | [6] |
| InChI Key | Not available |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of N-(2-Aminopyrimidin-4-yl)acetamide are limited in publicly accessible literature. The following table summarizes the available and predicted data.
Table 2: Physicochemical Properties of N-(2-Aminopyrimidin-4-yl)acetamide
| Property | Value | Reference |
| Molecular Weight | 152.15 g/mol | [6] |
| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 12.29 ± 0.70 (Predicted) | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| logP | Not available |
Spectroscopic Data
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of N-(2-Aminopyrimidin-4-yl)acetamide (CAS 1695410-90-2) is not described in the available literature. However, a general synthetic approach for N-acylation of aminopyrimidines can be proposed based on standard organic chemistry principles and analogous reactions.[7][8][9]
General Synthetic Workflow for N-acetylation of an Aminopyrimidine
Caption: General workflow for the synthesis and characterization of N-(2-Aminopyrimidin-4-yl)acetamide.
Methodology:
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Synthesis of Pyrimidine-2,4-diamine: A common precursor, pyrimidine-2,4-diamine, can be synthesized from a commercially available starting material like 4-amino-2-chloropyrimidine via nucleophilic aromatic substitution with an ammonia source.
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Selective N-acetylation: The resulting pyrimidine-2,4-diamine would then undergo a selective N-acetylation reaction. This step is crucial to ensure that the acetyl group is introduced at the 4-amino position rather than the 2-amino position. The reaction conditions, such as the choice of solvent, temperature, and the nature of the acetylating agent (e.g., acetic anhydride or acetyl chloride) and base, would need to be carefully optimized to control the regioselectivity.
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Purification: The crude product would then be purified using standard laboratory techniques. Recrystallization from a suitable solvent system or column chromatography on silica gel are common methods to obtain the pure compound.
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Characterization: The identity and purity of the final product, N-(2-Aminopyrimidin-4-yl)acetamide, would be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with N-(2-Aminopyrimidin-4-yl)acetamide. However, the aminopyrimidine scaffold is a well-known pharmacophore present in a variety of biologically active molecules, including kinase inhibitors.[10][11] Derivatives of aminopyrimidine have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][12] Any future research on N-(2-Aminopyrimidin-4-yl)acetamide would likely involve screening for such activities.
Logical Workflow for Biological Screening
Caption: A logical workflow for the initial biological screening of N-(2-Aminopyrimidin-4-yl)acetamide.
Conclusion
N-(2-Aminopyrimidin-4-yl)acetamide is a chemical compound for which basic structural and identifying information is available. However, a comprehensive experimental characterization of its physicochemical properties, spectroscopic data, and biological activities is not yet present in the public domain. The provided general synthetic and screening workflows offer a roadmap for researchers interested in further investigating this and related molecules. The rich biological activities of other aminopyrimidine derivatives suggest that N-(2-Aminopyrimidin-4-yl)acetamide could be a valuable subject for future studies in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. N-(2-Aminopyrimidin-4-yl)acetamide CAS#: 1695410-90-2 [chemicalbook.com]
- 6. 1695410-90-2|N-(2-Aminopyrimidin-4-yl)acetamide|BLD Pharm [bldpharm.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
